molecular formula C20H21F3N2O4 B11476651 Propanoic acid, 2-[(2-ethoxybenzoyl)amino]-3,3,3-trifluoro-2-(phenylamino)-, ethyl ester

Propanoic acid, 2-[(2-ethoxybenzoyl)amino]-3,3,3-trifluoro-2-(phenylamino)-, ethyl ester

Cat. No.: B11476651
M. Wt: 410.4 g/mol
InChI Key: KFSZSWNEUGHOSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 2-[(2-ETHOXYPHENYL)FORMAMIDO]-3,3,3-TRIFLUORO-2-(PHENYLAMINO)PROPANOATE is a complex organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents . This compound is known for its unique structure, which includes both ethoxyphenyl and phenylamino groups, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[(2-ETHOXYPHENYL)FORMAMIDO]-3,3,3-TRIFLUORO-2-(PHENYLAMINO)PROPANOATE typically involves the reaction of ethyl 2-cyanoacetate with 2-ethoxyphenyl isocyanate under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of high-throughput screening and optimization of reaction conditions ensures maximum yield and purity. The process may also include steps for the recovery and recycling of solvents and reagents to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[(2-ETHOXYPHENYL)FORMAMIDO]-3,3,3-TRIFLUORO-2-(PHENYLAMINO)PROPANOATE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dichloromethane, ethanol, methanol.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

Scientific Research Applications

ETHYL 2-[(2-ETHOXYPHENYL)FORMAMIDO]-3,3,3-TRIFLUORO-2-(PHENYLAMINO)PROPANOATE has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of ETHYL 2-[(2-ETHOXYPHENYL)FORMAMIDO]-3,3,3-TRIFLUORO-2-(PHENYLAMINO)PROPANOATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. The presence of trifluoromethyl and phenylamino groups enhances its ability to interact with hydrophobic pockets in proteins, leading to changes in their conformation and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 2-[(2-ETHOXYPHENYL)FORMAMIDO]-3,3,3-TRIFLUORO-2-(PHENYLAMINO)PROPANOATE is unique due to its complex structure, which includes both ethoxyphenyl and phenylamino groups. This structural complexity imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C20H21F3N2O4

Molecular Weight

410.4 g/mol

IUPAC Name

ethyl 2-anilino-2-[(2-ethoxybenzoyl)amino]-3,3,3-trifluoropropanoate

InChI

InChI=1S/C20H21F3N2O4/c1-3-28-16-13-9-8-12-15(16)17(26)25-19(20(21,22)23,18(27)29-4-2)24-14-10-6-5-7-11-14/h5-13,24H,3-4H2,1-2H3,(H,25,26)

InChI Key

KFSZSWNEUGHOSZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC(C(=O)OCC)(C(F)(F)F)NC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.